(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(12-11-18-7-3-1-4-8-18)23-17-19-13-15-24(16-14-19)22(26)27-20-9-5-2-6-10-20/h1-12,19H,13-17H2,(H,23,25)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSUWWBIQNBWRR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cinnamamide Moiety: The cinnamamide group can be introduced via an amidation reaction using cinnamic acid and an appropriate amine.
Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Analgesic Properties
Research has indicated that derivatives of piperidine compounds, including (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, exhibit significant analgesic activity. For instance, studies have shown that related piperidine derivatives can act as potent analgesics by interacting with opioid receptors. The structure-activity relationship (SAR) of these compounds suggests that modifications in the piperidine ring can enhance their efficacy and selectivity towards specific opioid receptors, leading to improved pain management strategies .
1.2 Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In a study involving piperidine derivatives, certain analogs demonstrated notable activity against Mycobacterium tuberculosis, indicating a potential use in treating tuberculosis. The modifications to the piperidine structure were crucial in enhancing the compounds' pharmacokinetic properties and overall effectiveness against bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key findings include:
- Substituent Effects : The presence of specific substituents on the piperidine ring can significantly influence receptor binding affinity and selectivity.
- Conformational Analysis : The preferred conformation of the compound affects its interaction with biological targets, which can be assessed using computational modeling techniques .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate and analogous piperidine-based compounds from the literature:
Key Observations
Substituent Effects on Lipophilicity :
- The cinnamamidomethyl group in the target compound contributes to moderate lipophilicity (LogP ~3.5), making it more membrane-permeable than hydrophilic analogs like 31a (LogP ~2.8) but less lipophilic than dichlorophenyl derivatives (LogP ~4.0) .
- The phenyl ester at the 1-position may enhance metabolic stability compared to ethyl or tert-butyl esters, which are prone to hydrolysis .
Biological Activity Trends: Fluorophenyl-oxazolone hybrids (e.g., 31a) exhibit kinase inhibition due to their ability to mimic ATP-binding motifs . Sulfamoyl and carbamoyl groups in Compound 1 enhance hydrogen bonding with enzymes like autotaxin, whereas the cinnamamido group may engage in π-π stacking with hydrophobic binding pockets .
Synthetic Complexity :
- The target compound’s (E)-cinnamamido group likely requires stereoselective synthesis, analogous to the asymmetric cyclopropanation in 4-((1R,2S,3R)-2-(methyl(phenyl)carbamoyl)...piperidine-1-carboxylate .
- tert-Butyl esters (e.g., 31a , 55 ) are commonly used as protecting groups, while phenyl esters may necessitate alternative deprotection strategies .
Contradictions and Limitations
- Biological Data Gaps : While the provided evidence details synthetic routes for analogs, direct biological data for This compound are absent. Its activity must be inferred from structurally related compounds.
- Stereochemical Challenges: The (E)-configuration of the cinnamamide group may complicate synthesis compared to non-stereospecific analogs like ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate .
Biological Activity
(E)-Phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Chemical Formula : CHNO
- Molecular Weight : 270.33 g/mol
The structure consists of a piperidine ring substituted with a phenyl group and a cinnamamide moiety, which may contribute to its biological activities.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Nitric Oxide Production : The compound is believed to influence nitric oxide synthase (NOS) activity, which plays a crucial role in vascular functions and inflammatory responses .
- Cell Proliferation and Migration : It may inhibit pathways such as the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation, migration, and survival .
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds related to this compound:
- In Vitro Studies : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For instance, derivatives tested against ITK and BTK cell lines demonstrated IC values ranging from 14.8 to 34.8 µM, indicating moderate to high activity .
| Compound | Cell Line | IC (µM) | Activity Level |
|---|---|---|---|
| Compound A | ITK High | 14.8 - 28.8 | High |
| Compound B | BTK High | 12.8 - 34.8 | Moderate |
| Compound C | ITK/BTK Null | 37.7 - 49.2 | Weak |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Absorption : The compound is expected to have good intestinal absorption based on structural characteristics.
- Toxicity : Preliminary Ames tests suggest that it is non-toxic at certain concentrations, indicating a favorable safety profile for further development .
Case Studies
-
Case Study on Antiproliferative Activity :
A study involving structural optimization of piperidine derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The introduction of electron-withdrawing groups at the C5 position was particularly effective in increasing potency against cancer cell lines . -
Evaluation of Nitric Oxide Synthase Activity :
Research highlighted that compounds affecting nitric oxide production could modulate inflammatory responses in macrophages, thus potentially contributing to their anticancer effects by enhancing tumoricidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
